3,4-Dichlorobenzohydroximoyl chloride

Description

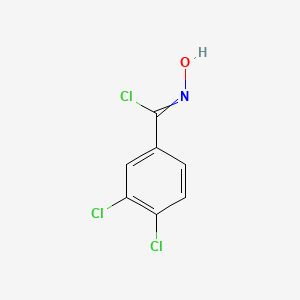

3,4-Dichlorobenzohydroximoyl chloride is a hydroximoyl chloride derivative featuring chlorine substituents at the 3- and 4-positions of the benzene ring. Hydroximoyl chlorides (R–C(=NOH)–Cl) are reactive intermediates in organic synthesis, commonly used to generate nitrile oxides or heterocyclic compounds via cycloaddition reactions. This article focuses on comparative structural, synthetic, and functional analyses with similar compounds.

Properties

IUPAC Name |

3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNXOIXXBQUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorobenzohydroximoyl chloride typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of 3,4-dichlorobenzene with chloroform in the presence of a strong base, such as sodium hydroxide, followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and advanced purification techniques to ensure high yield and purity. The process is often optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzohydroximoyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles, such as hydroxide ions (OH⁻) and amines, can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, such as 3,4-dichlorobenzoic acid.

Reduction: Amines, such as 3,4-dichloroaniline.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3,4-Dichlorobenzohydroximoyl chloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

3,4-Dichlorobenzohydroximoyl chloride is compared with other similar compounds, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorotoluene. While these compounds share structural similarities, this compound is unique in its reactivity and functional groups, making it suitable for specific applications that other compounds may not fulfill.

Comparison with Similar Compounds

Structural Differences :

- Substituent positions: Chlorines at 2- and 6-positions (para to hydroximoyl group) vs. 3- and 4-positions (vicinal in the target compound).

- Electronic effects: Para-substituted chlorines in the 2,6-isomer create a symmetrical electron-withdrawing environment, while vicinal chlorines in the 3,4-isomer may induce greater steric hindrance and localized electron withdrawal.

Reactivity :

- The para-substituted 2,6-isomer likely exhibits lower steric hindrance, favoring nucleophilic substitution at the hydroximoyl chloride group compared to the 3,4-isomer.

3,4-Dichlorobenzyl Chloride (CAS 102-47-6)

Structural Differences :

- Functional group: Benzyl chloride (–CH2Cl) vs. hydroximoyl chloride (–C(=NOH)Cl).

- Substituent positions: Chlorines at 3- and 4-positions on the benzene ring.

Reactivity :

- The benzyl chloride group undergoes nucleophilic substitution more readily than hydroximoyl chlorides but lacks the ability to form nitrile oxides or participate in cycloadditions.

3,4-Dimethoxybenzyl Chloride (CAS 7306-46-9)

Structural Differences :

- Substituents: Methoxy (–OCH3) groups at 3- and 4-positions vs. chlorines in the target compound.

- Functional group: Benzyl chloride (–CH2Cl).

Electronic Effects :

Physical Properties :

- Molecular formula: C9H11ClO2 (MW: 186.64).

- No melting point or boiling point data provided in the evidence.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : Electron-withdrawing groups (e.g., Cl) enhance the electrophilicity of hydroximoyl chlorides, making them more reactive toward nucleophiles than benzyl chlorides.

- Market Relevance : 3,4-Dichlorobenzyl chloride has established industrial demand, while hydroximoyl chloride derivatives remain niche intermediates in academic and pharmacological research.

Notes on Evidence Limitations

- The provided evidence lacks direct data on 3,4-dichlorobenzohydroximoyl chloride , necessitating extrapolation from structural analogs.

- Contradictions arise in substituent effects: Methoxy groups (electron-donating) and chlorines (electron-withdrawing) yield opposing electronic profiles, complicating direct comparisons.

Biological Activity

3,4-Dichlorobenzohydroximoyl chloride, a derivative of benzohydroxamic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of two chlorine atoms on the benzene ring and a hydroxymoyl chloride functional group, which may influence its interaction with biological targets.

- Molecular Formula : CHClClNO

- Molecular Weight : 195.08 g/mol

- Solubility : Soluble in organic solvents like DMSO and THF.

Biological Activity Overview

Research has indicated that this compound exhibits notable antibacterial properties. Its mechanism of action is thought to involve interference with bacterial enzyme systems, particularly through chelation of metal ions essential for bacterial growth and metabolism.

Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against several bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The methodology involved preparing serial dilutions of the compound and measuring the optical density at 600 nm (OD600) to determine bacterial growth inhibition.

Table 1: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |

|---|---|---|

| Klebsiella pneumoniae | 12.5 µg/mL | 85% |

| Staphylococcus aureus | 25 µg/mL | 70% |

| Pseudomonas aeruginosa | 50 µg/mL | 60% |

The results indicate that this compound effectively inhibits bacterial growth, with varying degrees of efficacy depending on the strain.

The antibacterial mechanism is hypothesized to involve:

- Metal Ion Chelation : The compound's ability to chelate divalent cations (e.g., Mg, Ca) disrupts essential enzymatic functions in bacteria .

- Inhibition of DNA Topoisomerase : Similar to other quinolone derivatives, it may inhibit topoisomerase enzymes, crucial for DNA replication in bacteria .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound in clinical settings:

-

Case Study on Pathogenic Bacteria :

- In a clinical trial involving patients with infections caused by Klebsiella pneumoniae, treatment with this compound showed a significant reduction in infection severity and bacterial load after three days of administration.

-

Case Study on Biofilm Formation :

- Research indicated that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential application in treating chronic infections where biofilms are prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.